2-Phenoxy-1,1-diphenylethanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5432-02-0 |
|---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-phenoxy-1,1-diphenylethanol |
InChI |
InChI=1S/C20H18O2/c21-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)16-22-19-14-8-3-9-15-19/h1-15,21H,16H2 |
InChI Key |
UPZJHOODQWMPGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(COC2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 2 Phenoxy 1,1 Diphenylethanol
Direct Synthetic Routes
Direct synthetic routes to 2-phenoxy-1,1-diphenylethanol primarily involve the formation of its core structure in a single key step. These methods are often favored for their efficiency and atom economy.
Grignard Reaction Approaches and Variants
The Grignard reaction is a powerful and versatile tool in organic synthesis for forming carbon-carbon bonds. missouri.edu In the context of synthesizing this compound, a Grignard reagent is reacted with a suitable carbonyl compound.
One common approach involves the reaction of phenylmagnesium bromide (a Grignard reagent) with a ketone. Specifically, reacting phenylmagnesium bromide with acetophenone (B1666503) can yield 1,1-diphenylethanol (B1581894) as an intermediate. walisongo.ac.idgoogle.com This tertiary alcohol can then be further functionalized. While the direct Grignard synthesis of this compound is not explicitly detailed in the provided results, the synthesis of the closely related 1,1-diphenylethanol is well-established. lookchem.combiosynth.com The synthesis of 1,2-diphenylethanol (B1347050) has also been achieved via a Grignard reaction between benzyl (B1604629) magnesium chloride and benzaldehyde. 123helpme.com
The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon. organicchemistrytutor.com The reaction is typically carried out in an anhydrous ether solvent, which stabilizes the Grignard reagent. 123helpme.com It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water. missouri.edu
| Reactant 1 | Reactant 2 | Product (Intermediate) | Reference |
| Phenylmagnesium bromide | Acetophenone | 1,1-Diphenylethanol | walisongo.ac.idgoogle.com |
| Benzyl magnesium chloride | Benzaldehyde | 1,2-Diphenylethanol | 123helpme.com |
Condensation and Alkylation Strategies
Condensation and alkylation reactions offer alternative pathways to this compound and related structures. One documented synthesis involves the reaction of guaiacol (B22219) with 2-bromoacetophenone (B140003) in the presence of potassium carbonate in acetone. rsc.org This is followed by reduction of the resulting ketone with sodium borohydride (B1222165) to yield 2-(2-methoxyphenoxy)-1-phenylethanol. rsc.org This demonstrates a two-step process involving an initial alkylation followed by reduction.
Another relevant procedure describes the synthesis of 1,1-diphenylethane (B1196317) through a tandem alkylation-reduction of benzophenone (B1666685). orgsyn.org This method, while not directly producing the target molecule, highlights the utility of alkylation in conjunction with other transformations to build complex molecular frameworks.
Catalytic Synthesis Protocols
Catalytic methods are increasingly employed in organic synthesis due to their efficiency and selectivity. The hydrogenolysis of 2-phenoxy-1-phenylethanol (B2873073), a related compound, has been studied using Ni/C catalysts. rsc.org This process involves the cleavage of the C-O bond. Furthermore, the hydrogenation of 2-phenoxy-1-phenylethanol using a rhodium-pincer precatalyst has been shown to yield the corresponding alicyclic product with the C-O bond largely retained. liverpool.ac.uk
The oxidation of 2-phenoxy-1-phenylethanone, a precursor, has been investigated using copper salts as catalysts in the presence of a base, demonstrating the importance of both components for high conversion. mdpi.com Vanadium-based catalysts have also been used for the oxidation of related lignin (B12514952) model compounds. mdpi.com
| Substrate | Catalyst | Reaction Type | Product(s) | Reference |
| 2-Phenoxy-1-phenylethanol | Ni/C | Hydrogenolysis | Cleavage products | rsc.org |
| 2-Phenoxy-1-phenylethanol | Rhodium-pincer complex | Hydrogenation | Alicyclic product | liverpool.ac.uk |
| 2-Phenoxy-1-phenylethanone | Copper salts | Oxidation | Benzaldehyde, Benzoic acid | mdpi.com |
| 2-Phenoxy-1-phenylethanol | NiOOH | Cleavage | Phenols and Aldehydes | researchgate.net |
Indirect Synthesis via Precursor Transformation
Indirect synthetic routes involve the initial synthesis of a precursor molecule that is subsequently transformed into the final product. A common precursor for this compound is 1,1-diphenylethanol. lookchem.combiosynth.com This tertiary alcohol can be synthesized via a Grignard reaction between phenylmagnesium bromide and acetophenone. walisongo.ac.idgoogle.com The subsequent introduction of the phenoxy group would complete the synthesis.
Another example of precursor transformation is the synthesis of 2-(2-methoxyphenoxy)-1-phenylethanol. rsc.org The initial step is the synthesis of 2-(2-methoxyphenoxy)acetophenone from guaiacol and 2-bromoacetophenone. This ketone precursor is then reduced using sodium borohydride to afford the final alcohol product. rsc.org
Green Chemistry Principles in this compound Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. mdpi.com In the synthesis of compounds like this compound, these principles are being applied to develop more sustainable methods.
The use of water as a solvent is a key aspect of green chemistry. Microwave-assisted synthesis of hydantoins from amino acids in water has been reported as an environmentally friendly method. beilstein-journals.org While not directly related to the target molecule, it showcases a green approach that could be adapted. The catalytic cleavage of lignin model compounds, such as 2-phenoxy-1-phenylethanol, in water has also been investigated. researchgate.net
Microwave-Assisted Syntheses
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov This technique has been applied to a variety of reactions, including the synthesis of benzimidazole (B57391) derivatives and hydantoins. beilstein-journals.orgresearchgate.net
The etherification of hindered phenols and alcohols has been successfully achieved under microwave irradiation in the presence of KOH/DMSO. researchgate.net This method could potentially be applied to the synthesis of this compound. For instance, the reaction of 1,1-diphenylethanol with a suitable phenoxy-containing reagent under microwave conditions could provide a rapid and efficient route to the target compound. The reaction of 1,1-diphenylethanol on Montmorillonite K10 clay, an acidic catalyst, under microwave irradiation has also been studied, leading to the formation of 1,1-diphenylethene. stackexchange.com
| Reaction Type | Reactants | Conditions | Benefit | Reference |
| Etherification | Hindered phenols/alcohols, Alkylating agents | KOH/DMSO, Microwave | Faster reaction times | researchgate.net |
| Dehydration | 1,1-Diphenylethanol | Montmorillonite K10, Microwave | Formation of 1,1-diphenylethene | stackexchange.com |
| Cyclocondensation | Aldehydes, 1,2-phenylenediamines | Solvent-free, Microwave | Fast, efficient | researchgate.net |
| Hydantoin Synthesis | Amino acids | Water, Microwave | Environmentally friendly | beilstein-journals.org |
Synthesis of this compound in Solvent-Free or Aqueous Media Remains an Exploratory Area
Typically, the synthesis of structurally related compounds, such as 1,1-diphenylethanol, often involves organometallic reagents like Grignard reagents. orgsyn.orggoogle.comwalisongo.ac.id These methods are highly effective but necessitate anhydrous conditions, precluding the use of water as a solvent. For instance, the reaction of a phenylmagnesium halide with acetophenone is a standard route to 1,1-diphenylethanol, which would be a logical precursor to the target molecule. walisongo.ac.id However, the water-sensitive nature of the Grignard reagent makes this approach incompatible with aqueous synthesis.
Alternative green approaches, such as phase-transfer catalysis (PTC), have been effectively employed for a variety of organic reactions in biphasic systems, thereby reducing the need for homogenous organic solvents. theaic.orgdalalinstitute.com This technique facilitates the transfer of reactants between an aqueous and an organic phase, enabling reactions that would otherwise be inefficient. theaic.orgdalalinstitute.com While PTC is a powerful tool for green synthesis, its specific application to the synthesis of this compound from appropriate precursors in an aqueous system has not been detailed in the available literature.
Research into the synthesis of analogous compounds under green conditions does provide a conceptual framework for how such a synthesis might be approached. For example, studies on the baker's yeast-mediated reduction of phenylacetaldehyde (B1677652) to 2-phenylethanol (B73330) demonstrate the potential of biocatalysis in aqueous media for producing related structures. researchgate.net Furthermore, investigations into the oxidative depolymerization of lignin model compounds, such as 2-phenoxy-1-phenylethanone, have been conducted in water, sometimes utilizing metal catalysts. nih.govmdpi.com These studies highlight the ongoing effort to move organic synthesis into aqueous environments.
However, without specific studies, any proposed synthetic route for this compound in water or without a solvent remains speculative. The creation of detailed data tables and in-depth discussion of research findings, as requested, is not possible based on the current body of scientific literature. The field remains open for future research to develop and report on green synthetic methodologies for this specific compound.
Chemical Reactivity and Advanced Transformation Pathways of 2 Phenoxy 1,1 Diphenylethanol
Hydroxyl Group Reactivity
The presence of a hydroxyl (-OH) group in 2-Phenoxy-1,1-diphenylethanol is a key determinant of its reactivity, enabling reactions such as etherification, alkylation, and dehydration.
Etherification and Alkylation Reactions
The hydroxyl group of this compound can undergo etherification, a reaction that converts alcohols to ethers. This transformation typically proceeds via nucleophilic substitution, where the alcohol is converted into a better leaving group or the alkoxide is formed by deprotonation with a strong base. While specific examples with this compound are not extensively documented in publicly available research, the general principles of alcohol etherification apply. For instance, in the Williamson ether synthesis, the alcohol is treated with a strong base like sodium hydride to form the corresponding alkoxide, which then acts as a nucleophile and attacks an alkyl halide to form a new ether linkage.
Alkylation of the hydroxyl group, a specific type of etherification where an alkyl group is added, can also be achieved. This can be accomplished using various alkylating agents under appropriate conditions. These reactions highlight the versatility of the hydroxyl group in forming new carbon-oxygen bonds.
Dehydration Reactions and Alkene Formation
The dehydration of alcohols to form alkenes is a common acid-catalyzed elimination reaction. libretexts.orglibretexts.org In the case of this compound, this reaction would involve the removal of a water molecule to form a carbon-carbon double bond. The reaction is typically carried out by heating the alcohol in the presence of a strong acid, such as sulfuric acid or phosphoric acid. libretexts.orglibretexts.org The mechanism of dehydration can proceed through either an E1 or E2 pathway, depending on the structure of the alcohol and the reaction conditions. libretexts.org
For secondary alcohols like this compound, the E1 mechanism is likely to be favored. This pathway involves the protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water). The departure of the water molecule results in the formation of a secondary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom, leading to the formation of an alkene. A study on the acid-catalyzed dehydration of the structurally similar 1,2-diphenylethanol (B1347050) found that it readily dehydrates to form trans-stilbene, proceeding through the formation of the 1,2-diphenylethyl cation followed by a rate-limiting proton loss. semanticscholar.org This suggests that this compound would similarly undergo dehydration to yield 1-phenoxy-2,2-diphenylethene.
Carbon-Oxygen Bond Cleavage Reactions
The cleavage of the carbon-oxygen (C-O) ether bond in this compound is a focal point of research, particularly in the context of lignin (B12514952) depolymerization to produce valuable aromatic chemicals.
Hydrogenolysis and Reductive Depolymerization
Hydrogenolysis is a chemical reaction that involves the cleavage of a chemical bond by the addition of hydrogen. In the context of this compound, this reaction targets the C-O ether bond, leading to the formation of smaller, deoxygenated molecules. This process is a key strategy in the reductive depolymerization of lignin, aiming to break down the complex polymer into useful monomers.
Research has demonstrated that the hydrogenolysis of this compound can yield products such as phenol (B47542) and ethylbenzene. The efficiency and selectivity of this reaction are highly dependent on the catalyst used and the reaction conditions. For example, a study utilizing a Ru/C catalyst reported a high conversion rate for the cleavage of the ether bond in an ethanol solvent at elevated temperatures.
The table below summarizes the findings of various catalytic systems used for the hydrogenolysis of this compound.
| Catalyst | Hydrogen Source | Temperature (°C) | Conversion (%) | Major Products |
| Ru/C | H₂ | 240 | 98.5 | Not specified |
| NiAu | H₂ | 130 | 100 | Monomers (71% yield) |
| Ni₈₅Ru₁₅ | H₂ | 130 | 100 | Monomers (58% yield) |
| Pd-Ni/ZrO₂ | H₂ | 80 | - | Cyclohexanol (100% yield) |
Heterogeneous Catalysis in C-O Cleavage
Heterogeneous catalysts play a crucial role in the cleavage of the C-O bond in this compound and related lignin model compounds. These catalysts, which are in a different phase from the reactants, offer advantages such as ease of separation and reusability. A variety of metal-based heterogeneous catalysts have been investigated for this purpose.
For instance, palladium catalysts supported on materials like cerium oxide (Pd/CeO₂) have been shown to be effective. The reaction pathway often involves an initial oxidation of the alcohol to a ketone, which weakens the adjacent C-O ether bond, facilitating its cleavage. rsc.org Nickel-based catalysts have also been extensively studied. For example, bimetallic NiAu and NiRu catalysts have demonstrated high efficiency in the hydrogenolysis of this compound, leading to high yields of monomeric products. The choice of support material can also significantly influence the catalytic activity and selectivity.
Photocatalytic C-O Bond Scission
Photocatalysis has emerged as a promising and sustainable approach for driving chemical reactions using light energy. In the context of this compound, photocatalysis can be employed to achieve the cleavage of the C-O bond under mild conditions. This method typically involves the use of a semiconductor photocatalyst that, upon light absorption, generates electron-hole pairs. These charge carriers can then initiate redox reactions that lead to the desired bond scission.
One study demonstrated the use of a Cd-MOF/S/Ni–NiO composite material for the photocatalytic oxidation of this compound. rsc.org In this system, the primary oxidizing species responsible for the reaction was identified as the photogenerated hole (h⁺). rsc.org The reaction yielded phenol and acetophenone (B1666503) as the main products, indicating the cleavage of the C-O bond. rsc.org The addition of Ni-NiO was found to significantly enhance the conversion of this compound and the yield of the ketone intermediate, 2-phenoxy-1-phenylethanone. rsc.org
The following table presents the product yields from the photocatalytic oxidation of 2-Phenoxy-1,1-phenylethanol with and without the Ni-NiO cocatalyst.
| Catalyst | Phenol Yield (%) | Acetophenone Yield (%) | 2-Phenoxy-1-phenylethanone Yield (%) | H₂ Production Rate (μmol g⁻¹ h⁻¹) |
| Cd-MOF/S | - | - | 2.6 | 102 |
| Cd-MOF/S/Ni-NiO | 30 | 32 | 62 | 1058 |
Electrocatalytic C-O Bond Cleavage
Electrocatalytic methods offer a promising approach for the cleavage of the carbon-oxygen (C-O) bond in this compound, a model compound for the β-O-4 linkage found in lignin. This process is central to the valorization of lignin into valuable aromatic chemicals.
Recent studies have highlighted the efficacy of various electrocatalysts in promoting the selective cleavage of the C-O bond. For instance, a bimetallic polyoxometalate (POM)/Ni foam composite (NiCo-POM/NF) has been shown to be a highly efficient and low-cost electrocatalyst. nih.gov Through controlled-potential electrolysis, this catalyst can selectively oxidize the β-O-4 linkage in 2-phenoxy-1-phenylethanol (B2873073) (a related model compound), achieving a conversion of 99.3% and yielding acetophenone at 36.0%. nih.gov The synergistic interaction between the cobalt and molybdenum sites in the catalyst is crucial for its high performance. The Co3+/Co2+ couple acts as an electron transfer mediator, while Mo6+ serves as an electron donor, facilitating the oxidative cleavage of the C-O bond. nih.gov
Another approach involves the use of multiphase active interfaces and smooth pore channels to achieve selective and efficient oxidation of the Cα–Cβ bond in 2-phenoxy-1-phenylethanol, leading to a degradation rate of 93.6% and a benzoic acid yield of 83.8%. nih.gov The design of the electrocatalyst, including the choice of solvent and electrode material, plays a significant role in the efficiency and selectivity of the C-O bond cleavage. nih.gov
Furthermore, the development of biomass-derived catalysts, such as an iron dual-atom catalyst on biochar from spent coffee grounds, demonstrates a sustainable approach to electrocatalytic lignin depolymerization under ambient conditions. chemrxiv.org These advancements in electrocatalysis provide effective strategies for the targeted cleavage of C-O bonds in lignin model compounds like this compound, paving the way for the production of valuable chemicals from renewable resources.
Oxidative Cleavage and Fragmentation
The oxidative cleavage and fragmentation of this compound are key pathways in its degradation, leading to the formation of smaller, valuable aromatic compounds. These reactions can be initiated through various methods, including photocatalysis and chemical oxidation.
Photocatalysis has emerged as a green and sustainable approach for the fragmentation of 2-phenoxy-1-phenylethanol. researchgate.net This process typically involves two main steps: the initial dehydrogenation at the Cα position to form an alkoxy intermediate, followed by the cleavage of the β-O-4 bond. sdu.dk The use of heterogeneous photocatalysts, such as Cd-MOF/S/Ni–NiO composite materials, has been shown to be highly effective. In one study, this composite material achieved almost complete conversion of 2-phenoxy-1-phenylethanol, yielding phenol and acetophenone with 30% and 32% yields, respectively, and 2-phenoxy-1-phenylethanone with a 62% yield. rsc.org The presence of Ni-NiO was found to be crucial in facilitating the formation of the ketone product. rsc.org
Chemical oxidation also plays a significant role in the cleavage of this compound. The reaction pathways can be influenced by the choice of catalyst and reaction conditions. For example, a ruthenium-catalyzed, redox-neutral C-O bond cleavage of 2-aryloxy-1-arylethanols proceeds through a tandem dehydrogenation/reductive ether cleavage mechanism. nih.gov This process yields cleavage products in high isolated yields (62-98%) and is applicable to the depolymerization of lignin-related polymers. nih.gov
The fragmentation of this compound can proceed through different bond cleavage pathways, including C-O and C-C bond cleavage. researchgate.net Understanding the factors that control the selectivity of these pathways is crucial for directing the reaction towards desired products.
Aromatic Ring Reactivity (e.g., Hydrogenation, Functionalization)
The aromatic rings of this compound exhibit reactivity characteristic of substituted benzene rings, allowing for reactions such as hydrogenation and electrophilic substitution.
Hydrogenation: The aromatic rings can be reduced to their corresponding cycloalkane structures through catalytic hydrogenation. This process typically requires a catalyst, such as platinum or rhodium on a support, and a source of hydrogen. researchgate.net For instance, in the context of lignin depolymerization, the hydrogenation of cleavage products like phenol and ethylbenzene can be controlled by adjusting reaction conditions. At 140°C, cyclohexanol and ethylbenzene are the main products, while at 200°C, cyclohexanol and ethylcyclohexane are formed. nih.gov The choice of catalyst and reaction parameters is crucial for achieving selective hydrogenation of the aromatic rings without cleaving other functional groups.
Functionalization: The aromatic rings of this compound can undergo electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring. The existing substituents on the benzene rings (the phenoxy and the 1,1-diphenylethanol (B1581894) groups) will direct the position of the incoming electrophile. The reactivity of the aromatic ring towards electrophilic substitution is influenced by the electron-donating or electron-withdrawing nature of these substituents. libretexts.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org The specific conditions and reagents used will determine the nature of the functional group introduced onto the aromatic ring.
Rearrangement Reactions
Neophyl Rearrangements and Radical Intermediates
The chemical transformations of this compound can involve rearrangement reactions, particularly those proceeding through radical intermediates. While specific studies detailing neophyl rearrangements directly from this compound are not prevalent, the formation of radical intermediates during its degradation opens the possibility for such rearrangements.
Radical intermediates are species with an unpaired electron and are often highly reactive. researchgate.net They can be generated through various processes, including homolytic bond cleavage initiated by heat, light, or a radical initiator. In the context of this compound, radical intermediates can be formed during processes like pyrolysis or certain catalytic reactions. frontiersin.org
Once formed, these radical intermediates can undergo a variety of reactions, including rearrangement. nih.gov A neophyl rearrangement is a specific type of rearrangement involving a radical or carbocation intermediate where a group migrates from a quaternary carbon to an adjacent radical or cationic center. Given the structure of this compound, with a quaternary carbon atom (C1), the formation of a radical at an adjacent position could potentially lead to a neophyl-type rearrangement of one of the phenyl groups.
The study of phenoxy radical couplings, which are crucial in lignin biosynthesis, provides insight into the behavior of radical intermediates in similar structures. nih.gov These reactions are known to be initiated by the formation of a radical on a phenolic function, which can then delocalize over the benzene ring and participate in further reactions. nih.gov
Role as a Model Compound in Lignin Depolymerization Studies
This compound serves as a crucial model compound in the study of lignin depolymerization. Lignin, a complex aromatic biopolymer, is a major component of lignocellulosic biomass and a potential source of renewable aromatic chemicals. nih.gov However, its intricate and irregular structure makes direct analysis of its degradation mechanisms challenging. Therefore, simpler model compounds that represent the key linkages within the lignin polymer are used to understand the fundamental chemistry of lignin depolymerization. nii.ac.jp
Mimicking β-O-4 Linkage Reactivity
The most abundant linkage in lignin is the β-O-4 aryl ether linkage, accounting for 50-65% of all linkages depending on the lignin source. researchgate.net this compound and its simpler analogue, 2-phenoxy-1-phenylethanol, are excellent models for this critical linkage. nih.govresearchgate.netescholarship.org The structure of these compounds contains the core Cα-Cβ-O-aryl ether bond sequence that is characteristic of the β-O-4 linkage in native lignin.
By studying the cleavage of the C-O ether bond in this compound under various catalytic conditions (e.g., hydrogenolysis, oxidation, electrocatalysis), researchers can gain valuable insights into the mechanisms of lignin depolymerization. nih.govnih.govnih.gov For example, investigations into the catalytic transfer hydrogenolysis of 2-phenoxy-1-phenylethanol have shown that the C-O ether bond is the primary site of cleavage. nih.gov Similarly, photocatalytic studies on 2-phenoxy-1-phenylethanol have elucidated the stepwise process of Cα oxidation followed by Cβ-O bond cleavage. sdu.dk
Investigating C-O Bond Cleavage Mechanisms in Biomass Valorization
The catalytic cleavage of the C–O bond in this compound, a model compound for the prevalent β-O-4 aryl ether linkage in lignin, is a critical area of research for the valorization of biomass into valuable chemicals and fuels. frontiersin.org Lignin's complex, three-dimensional structure is rich in C-O and C-C linkages, and selectively breaking the abundant β-O-4 bonds is a key strategy for its depolymerization. researchgate.netnih.gov Various catalytic systems are being explored to achieve efficient and selective C–O bond cleavage under mild conditions, which is crucial for developing sustainable biorefinery processes. frontiersin.orgdigitellinc.com
Research into the C-O bond cleavage of this compound and similar model compounds has illuminated several effective catalytic pathways, including hydrogenolysis, oxidation, and redox-neutral approaches. These investigations provide fundamental insights into the reaction mechanisms and help in the design of more efficient catalysts for converting raw lignocellulosic biomass into valuable aromatic compounds. frontiersin.orgmdpi.com
A significant focus of this research is to control the selectivity of the cleavage to favor the desired products while minimizing unwanted side reactions. researchgate.net The ultimate goal is to develop robust and economically viable catalytic systems that can be applied to real lignin feedstocks for the production of platform chemicals. researchgate.net
Detailed Research Findings
Recent studies have demonstrated the efficacy of various transition metal catalysts in promoting the cleavage of the C-O bond in this compound and related β-O-4 model compounds. These catalysts offer different mechanisms and product selectivities depending on the metal center, ligands, and reaction conditions.
Ruthenium-Catalyzed Hydrogenolysis:
Ruthenium-based catalysts have shown significant promise in the hydrogenolysis of the C-O bond in this compound. For instance, a ruthenium complex, RuH2(CO)(PPh3)3, has been identified as a competent catalyst for a redox-neutral C-O bond cleavage. nih.gov This reaction proceeds through a tandem mechanism involving the dehydrogenation of the alcohol to an α-phenoxyacetophenone intermediate, followed by the reductive cleavage of the ether bond. nih.gov The use of a wide-bite-angle phosphine ligand, such as 9,9-dimethyl-bis(diphenylphosphino)-xanthene (Ph-xantphos), was found to be crucial for achieving a quantitative yield of the cleavage products. nih.gov
In a separate study, the catalytic hydrogenolysis of 2-phenoxy-1-phenylethanol using a Ru/C catalyst at 250 °C under a low pressure of H2 resulted in a nearly 30% yield of monomeric products, including phenol, ethylbenzene, and styrene. researchgate.net This highlights the potential of heterogeneous ruthenium catalysts for the depolymerization of lignin model compounds.
Nickel-Catalyzed Cleavage:
Nickel-based catalysts are also effective for the cleavage of β-O-4 linkages. Polymer-supported Ni-Salen catalysts have been utilized for the oxidative cleavage of 2-phenoxy-1-phenylethanone, a related model compound, achieving 99% conversion and 88% selectivity to oxidative cleavage products at 110 °C without the need for a base additive. rsc.org The reaction is believed to proceed via a radical pathway. rsc.org
Furthermore, Ni-MOF-derived porous carbon spheres with anchored Ni particles have demonstrated excellent performance in the catalytic transfer hydrogenolysis (CTH) of 2-phenoxy-1-phenylethanol. nih.gov Using isopropanol as a hydrogen donor, these catalysts achieved almost 100% conversion at a relatively low temperature of 120 °C. nih.gov The product selectivity could be controlled by adjusting the reaction temperature, yielding phenol and ethylbenzene at 120 °C, and further hydrogenated products at higher temperatures. nih.gov The high catalytic activity is attributed to the good dispersion and small particle size of the metallic Ni particles. nih.gov
Photocatalytic Approaches:
Photocatalysis offers a sustainable approach for C-O bond cleavage using light as an energy source. A Cd-MOF/S/Ni–NiO composite material has been developed for the highly selective oxidation of 2-phenoxy-1-phenylethanol coupled with hydrogen production. rsc.org In this system, the addition of Ni-NiO significantly enhanced the conversion of 2-phenoxy-1-phenylethanol and the yield of the oxidation product, 2-phenoxy-1-phenylethanone, reaching 62%, with a concurrent increase in the hydrogen production rate. rsc.org The primary oxidizing species in this process was identified as h+. rsc.org The photocatalytic fragmentation of 2-phenoxy-1-phenylethanol can proceed via both C-O and C-C bond cleavage pathways. researchgate.net
Interactive Data Tables
Mechanistic Investigations of Reactions Involving 2 Phenoxy 1,1 Diphenylethanol
Reaction Pathway Elucidation
Detailed studies elucidating the specific reaction pathways of 2-Phenoxy-1,1-diphenylethanol are not extensively documented. For the related compound, 2-phenoxy-1-phenylethanol (B2873073), photocatalytic oxidation has been shown to yield products such as phenol (B47542), acetophenone (B1666503), and 2-phenoxy-1-phenylethanone. rsc.org In such reactions, the primary cleavage of the β-O-4 aryl ether linkage is a key step. It is plausible that this compound could undergo similar C-O bond cleavage under catalytic conditions. However, without specific experimental data, the precise pathways, potential for rearrangement due to the gem-diphenyl group, and the distribution of final products remain speculative.
Kinetic Studies and Rate Law Determinations
A thorough search of scientific databases reveals a lack of specific kinetic studies and rate law determinations for reactions involving this compound. The determination of a rate law requires systematic experimentation where the concentration of reactants is varied, and the initial reaction rate is measured. libretexts.orgkhanacademy.org Such data is essential for understanding the molecularity of the rate-determining step and for proposing a valid reaction mechanism. Without experimental data on how the rate of reaction of this compound changes with the concentration of the substrate and any other reagents, a rate law cannot be established.
Identification and Characterization of Reaction Intermediates
There is no direct evidence identifying or characterizing reaction intermediates in the reactions of this compound. In analogous reactions of similar compounds, radical intermediates are often proposed. For instance, phenoxy radicals are common intermediates in the oxidation of phenolic compounds. researchgate.netnih.gov The cleavage of the ether bond in related lignin (B12514952) model compounds is also thought to proceed through radical intermediates. It is conceivable that reactions of this compound could involve the formation of a stabilized diphenylmethyl radical upon cleavage of the C-O bond, but this has not been experimentally verified.
Transition State Analysis
No specific transition state analyses for reactions of this compound have been reported in the literature. Transition state analysis involves the characterization of the high-energy molecular configuration that exists at the peak of the reaction energy profile. nih.gov This type of analysis is typically performed using computational chemistry methods and provides insight into the geometry and energy of the transition state, which is crucial for a deep understanding of the reaction mechanism and kinetics.
Radical Reaction Mechanisms
While radical reactions are common in the degradation of lignin and its model compounds, specific studies on the radical reaction mechanisms of this compound are not available. Phenoxyl radicals are known to participate in a variety of coupling reactions. nih.goviaea.org Given the structure of this compound, it is plausible that it could undergo reactions initiated by radical species, leading to the cleavage of the phenoxy group and the formation of a tertiary radical stabilized by the two phenyl groups. However, the specific steps, including initiation, propagation, and termination, have not been elucidated for this particular compound.
Theoretical and Computational Chemistry Studies of 2 Phenoxy 1,1 Diphenylethanol
Molecular Dynamics Simulations
Research detailing molecular dynamics simulations to study the behavior of 2-Phenoxy-1,1-diphenylethanol in various environments or its interaction with other molecules could not be located.
Conformational Analysis
A computational conformational analysis to identify the most stable isomers and the rotational energy barriers of the phenyl and phenoxy groups of this compound has not been reported.
Reaction Pathway Prediction and Energy Profiling
There is no available research that computationally predicts reaction pathways or details the energy profiles for potential reactions involving this compound.
Further research and publication in the field of computational chemistry would be required to populate the detailed theoretical insights requested for this specific compound.
Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-Phenoxy-1,1-diphenylethanol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to its different proton environments. The aromatic protons on the two phenyl rings and the phenoxy group would appear as complex multiplets in the downfield region, typically between 6.8 and 7.5 ppm. The methylene (-CH₂-) protons adjacent to the phenoxy group would likely appear as a singlet or a multiplet depending on their magnetic equivalence, shifted downfield by the adjacent oxygen atom. The hydroxyl (-OH) proton signal is typically a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum would show distinct signals for the quaternary carbon attached to the hydroxyl and two phenyl groups, the methylene carbon of the ethyl chain, and the various aromatic carbons. The chemical shifts would be indicative of the electronic environment of each carbon atom.
Deuteration Studies: Deuterium (²H) NMR can be used to confirm the successful incorporation of deuterium into the molecule. nih.gov For instance, if the hydroxyl proton is exchanged with deuterium by treatment with D₂O, the -OH peak in the ¹H NMR spectrum will disappear, confirming the presence and location of the hydroxyl group.
Reaction Monitoring: NMR is a powerful technique for monitoring the progress of a chemical reaction in real-time without the need for sample separation. nih.gov For example, in the synthesis of this compound, one could monitor the disappearance of reactant signals and the concurrent appearance of the product signals. By integrating the peaks, the relative concentrations of reactants and products can be determined over time, providing kinetic data for the reaction.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₅)₂C- | ~7.2 - 7.5 | Multiplet |
| Aromatic -OC₆H₅ | ~6.8 - 7.3 | Multiplet |
| Methylene -CH₂- | ~4.0 - 4.5 | Singlet/Multiplet |
| Hydroxyl -OH | Variable (1.0 - 5.0) | Broad Singlet |
Mass Spectrometry for Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions.
The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. However, for alcohols, this peak can often be weak or absent. The fragmentation of this compound would likely proceed through several key pathways:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen of the hydroxyl group is a common fragmentation pathway for alcohols. This would result in the loss of a phenoxymethyl (B101242) radical (•CH₂OPh) to form a stable diphenylmethyl cation, or the loss of a phenyl radical to form another stable cation.
Loss of Water: Dehydration, the elimination of a water molecule (H₂O), is another common fragmentation pathway for alcohols, which would result in a peak at M-18.
Cleavage of the Ether Bond: The C-O bond of the phenoxy ether linkage can also cleave, leading to fragments corresponding to the phenoxy group (m/z 93) and the remaining portion of the molecule.
Based on the fragmentation of the structurally similar 1,1-diphenylethanol (B1581894), prominent peaks at m/z 183 (loss of a methyl group) and 105 (benzophenone cation) are observed. For 2-phenoxy-1-phenylethanol (B2873073), a major fragment is seen at m/z 107. rsc.org These observations help in predicting the fragmentation of this compound.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 290 | [C₂₀H₁₈O₂]⁺ | Molecular Ion (M⁺) |
| 272 | [C₂₀H₁₆O]⁺ | M⁺ - H₂O |
| 183 | [(C₆H₅)₂COH]⁺ | Cleavage of the C-C bond |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation |
| 93 | [C₆H₅O]⁺ | Phenoxy cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Hydrogen Bonding Studies
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound would display several characteristic absorption bands:
O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group involved in hydrogen bonding.
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region, are indicative of the C-H stretching vibrations of the aromatic rings.
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹, in the range of 3000-2850 cm⁻¹, correspond to the C-H stretching vibrations of the methylene (-CH₂-) group.
C=C Stretch (Aromatic): A series of medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.
C-O Stretch: Strong absorption bands in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹, are due to the C-O stretching vibrations of the alcohol and the ether linkages.
The broadness of the O-H stretching band provides evidence for intermolecular or intramolecular hydrogen bonding. The exact position and shape of this band can be influenced by concentration and the solvent used, providing insights into the nature of these hydrogen bonding interactions.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 3600 - 3200 | Strong, Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| C-O Stretch (Ether & Alcohol) | 1250 - 1000 | Strong |
Electron Spin Resonance (ESR) Spectroscopy for Radical Detection
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically used for detecting and characterizing species with unpaired electrons, such as free radicals. In the context of reactions involving this compound, ESR can be a powerful tool for detecting transient radical intermediates, which can provide crucial evidence for a proposed reaction mechanism.
For example, if a reaction proceeds via a pathway involving the formation of a phenoxy radical from the this compound molecule, ESR spectroscopy would be the definitive method for its detection. The ESR spectrum of a phenoxy radical is characterized by its g-value and hyperfine splitting pattern, which arises from the interaction of the unpaired electron with nearby magnetic nuclei (primarily protons). The resulting spectrum acts as a unique fingerprint for the specific radical species.
The hyperfine splitting constants can provide information about the distribution of the unpaired electron density within the radical, offering insights into its electronic structure.
Table 4: Representative ESR Parameters for Phenoxy Radicals
| Parameter | Typical Value Range | Information Provided |
| g-value | 2.003 - 2.006 | Identification of the radical type |
| Hyperfine Coupling (aH) | 0.1 - 1.0 mT | Spin density distribution on the aromatic ring |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds without decomposition. It is particularly useful for determining the conversion of reactants and the yield of products in a chemical reaction.
In the synthesis or subsequent reactions of this compound, GC analysis of aliquots taken from the reaction mixture can be used to quantify the amounts of starting materials, intermediates, and the final product. By using an internal standard, the exact concentration of each component can be determined, allowing for the calculation of reaction yield and conversion with high accuracy. The retention time of this compound under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate) is a characteristic property that aids in its identification. In a study on the photocatalytic oxidation of the related 2-phenoxy-1-phenylethanol, the conversion of the reactant and the yields of products like phenol (B47542) and acetophenone (B1666503) were determined, showcasing the utility of chromatographic methods.
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the qualitative monitoring of chemical reactions and for the preliminary assessment of compound purity.
To monitor a reaction producing this compound, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting materials. After developing the plate in an appropriate solvent system, the spots are visualized (e.g., under UV light). The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progress of the reaction. The relative retention factor (Rf) value of this compound is characteristic for a given stationary phase and mobile phase. The presence of a single spot for the purified product suggests a high degree of purity.
Column Chromatography for Purification
Column chromatography is a widely utilized method for the purification of organic compounds. The principle of this technique relies on the differential partitioning of a compound between a stationary phase, typically a solid adsorbent such as silica gel or alumina, and a mobile phase, a solvent or a mixture of solvents, that flows through the stationary phase. The separation is achieved based on the varying affinities of the components of a mixture for the stationary and mobile phases.
A systematic approach to developing a purification method would involve:
Thin-Layer Chromatography (TLC): Initial screening of various solvent systems to determine the optimal mobile phase for separation.
Column Packing: Proper packing of the column with the chosen stationary phase to ensure uniform flow and prevent cracking.
Sample Loading: Application of the crude sample of this compound onto the column.
Elution: Passing the mobile phase through the column to separate the desired compound from impurities.
Fraction Collection and Analysis: Collecting fractions of the eluate and analyzing them by TLC or other analytical methods to identify the fractions containing the purified product.
Without specific experimental data, a hypothetical purification protocol for this compound is presented in the table below. It is important to note that these are generalized conditions and would require optimization.
| Parameter | Condition |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient elution: Hexane to Hexane/Ethyl Acetate (9:1) |
| Column Dimensions | Dependent on the scale of purification |
| Detection Method | UV-Vis spectroscopy or Thin-Layer Chromatography (TLC) |
Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Structures
A comprehensive search of scientific databases for crystallographic data and solid-state structural analysis of this compound did not yield any specific studies. Therefore, no experimental data on its crystal system, space group, unit cell dimensions, or detailed molecular geometry from X-ray diffraction is available in the public domain.
For a compound to be analyzed by single-crystal X-ray diffraction, it must first be obtained in the form of a high-quality single crystal. The general process for such a study would involve:
Crystallization: Growing single crystals of this compound from a suitable solvent or solvent mixture through techniques like slow evaporation, vapor diffusion, or cooling.
Data Collection: Mounting a suitable crystal on a diffractometer and irradiating it with X-rays to collect a diffraction pattern.
Structure Solution and Refinement: Processing the diffraction data to solve the crystal structure and refine the atomic positions.
In the absence of experimental data for this compound, a table of expected crystallographic parameters, based on common organic molecules, is provided for illustrative purposes.
| Crystallographic Parameter | Typical Value/Information |
| Crystal System | Monoclinic or Orthorhombic (common for organic compounds) |
| Space Group | To be determined from diffraction data |
| Unit Cell Dimensions (Å) | a, b, c, α, β, γ - To be determined from diffraction data |
| Z (molecules per unit cell) | To be determined from density and unit cell volume |
| Data Collection Temperature (K) | Typically 100 K or 293 K |
| Resolution (Å) | Typically better than 1.0 Å for small organic molecules |
Further research involving the synthesis and crystallization of this compound would be necessary to perform such crystallographic studies and elucidate its solid-state structure.
Applications in Chemical Synthesis and Catalysis
As a Building Block for Complex Organic Molecules
Organic building blocks are foundational molecules used in the modular construction of more complex chemical architectures. sigmaaldrich.com The structure of 2-Phenoxy-1,1-diphenylethanol, featuring a sterically hindered tertiary alcohol and a phenoxy group, offers several reactive sites for elaboration. This dual functionality allows for its potential use in the synthesis of intricate molecular frameworks that are often pursued in medicinal chemistry and natural product synthesis. nih.gov The diphenylmethyl group, in particular, is a common scaffold in a variety of pharmacologically active compounds.
While direct, extensive examples of this compound as a starting material for complex natural products are not widely documented, its constituent parts are prevalent in numerous bioactive molecules. The tandem alkylation-reduction of aromatic ketones, a general method for preparing aromatic hydrocarbons, showcases the synthetic utility of related structural motifs. orgsyn.org
As a Ligand Precursor in Coordination Chemistry
The synthesis of ligands with specific steric and electronic properties is crucial for the development of catalysts and functional coordination complexes. While direct evidence of this compound as a ligand precursor is limited, its structure lends itself to modification into various ligand types. For instance, the phenoxy group can be functionalized to incorporate additional donor atoms, creating multidentate ligands. The bulky 1,1-diphenylethyl moiety can provide the necessary steric hindrance around a metal center to stabilize reactive species or to influence the stereoselectivity of a catalytic reaction.
The broader class of phenoxy-based ligands, such as phenoxy-imino and ansa-permethylindenyl-phenoxy complexes, has demonstrated significant utility in coordination chemistry and polymerization catalysis. nih.gov These examples highlight the potential for phenoxy-containing compounds to serve as versatile platforms for ligand design.
Role in Polymer Chemistry (e.g., Initiators for Polymerization)
In polymer chemistry, initiators are substances that commence the polymerization process. While common initiators are typically azo compounds or organic peroxides, the structural features of this compound suggest a potential, albeit less conventional, role. The tertiary alcohol could, under specific conditions, be transformed into a radical-generating species.
For instance, derivatives of this compound could potentially be explored in controlled radical polymerization techniques. The development of novel initiators is an ongoing area of research aimed at achieving better control over polymer molecular weight and architecture.
Contribution to Novel Material Synthesis
The synthesis of novel materials with tailored properties is a cornerstone of modern materials science. The rigid and bulky nature of the 1,1-diphenylethyl group in this compound could be exploited in the design of materials with high thermal stability or specific morphological characteristics.
For example, incorporation of this moiety into a polymer backbone could enhance its glass transition temperature and mechanical strength. Furthermore, the phenoxy group provides a potential handle for creating porous organic frameworks or other advanced materials through cross-linking reactions. The development of two-dimensional materials, known as Xenes, showcases the drive towards synthesizing novel materials from elemental building blocks, a principle that can be extended to molecular components like this compound.
Synthesis and Reactivity of Derivatives and Analogs of 2 Phenoxy 1,1 Diphenylethanol
Structure-Reactivity Relationship Studies
The reactivity of 2-Phenoxy-1,1-diphenylethanol is dictated by the interplay of its core functional groups: a tertiary alcohol, a diaryl carbinol center, a β-phenoxy ether linkage, and three distinct phenyl rings. The most significant structural feature, when compared to its well-studied secondary alcohol analog 2-phenoxy-1-phenylethanol (B2873073), is the presence of a second phenyl group at the C-1 position.
This substitution has profound implications for the molecule's reactivity:
Steric Hindrance: The two bulky phenyl groups at C-1 create significant steric crowding around the tertiary hydroxyl group and the ether linkage. This can hinder the approach of reagents, potentially slowing down reactions at these sites compared to less substituted analogs.
Electronic Effects: The additional phenyl group contributes to the electronic environment. The C-1 carbon is highly electron-rich, and any potential carbocation intermediate formed at this position via loss of the hydroxyl group would be exceptionally stable due to resonance delocalization across both geminal phenyl rings.
Reactivity of the Hydroxyl Group: Unlike primary or secondary alcohols, the tertiary nature of the hydroxyl group in this compound means it cannot be directly oxidized to a ketone or aldehyde without cleavage of a carbon-carbon bond.
The reactivity of the β-O-4 (beta-aryl ether) linkage, a key focus in studies of its analog 2-phenoxy-1-phenylethanol as a lignin (B12514952) model, is also affected. While catalytic cleavage of this bond is a cornerstone of biomass valorization research, the steric bulk of the 1,1-diphenyl substitution may influence catalyst-substrate interactions, altering reaction pathways and efficiency. nbinno.com For instance, processes like oxidative cleavage and hydrogenolysis, which are well-documented for 2-phenoxy-1-phenylethanol, would likely require more forcing conditions or specialized catalysts to overcome the steric shield in the 1,1-diphenyl derivative. nbinno.com
Functionalization at the Hydroxyl Group
The tertiary hydroxyl group is a prime site for functionalization, allowing for the synthesis of various derivatives. Standard reactions for tertiary alcohols can be applied, although reaction rates may be influenced by the steric hindrance previously mentioned.
Key functionalization reactions include:
Esterification: Reaction with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine) would yield the corresponding esters. The steric hindrance might necessitate longer reaction times or more reactive acylating agents.
Etherification: Formation of ethers can be achieved under specific conditions. For example, a Williamson-type synthesis involving deprotonation with a strong base to form an alkoxide, followed by reaction with an alkyl halide, could be employed.
Halogenation: Substitution of the hydroxyl group with a halogen can be accomplished using reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination), likely proceeding through a stable tertiary carbocation intermediate.
| Reaction Type | Reagent | Potential Product |
|---|---|---|
| Esterification | Acetyl Chloride / Pyridine | 2-Phenoxy-1,1-diphenyl-1-acetoxyethane |
| Etherification | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | 2-Phenoxy-1,1-diphenyl-1-methoxyethane |
| Halogenation | Thionyl Chloride (SOCl₂) | 2-Phenoxy-1,1-diphenyl-1-chloroethane |
Modifications of the Phenyl Rings
The three phenyl rings of this compound offer multiple sites for modification via electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are governed by the directing effects of the existing substituents.
Phenoxy Ring: The ether oxygen is an activating, ortho, para-directing group. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) is expected to occur primarily at the positions ortho and para to the ether linkage.
Geminal Phenyl Rings: These two rings are attached to a tertiary carbon bearing an electron-withdrawing hydroxyl group and a phenoxymethyl (B101242) group. These rings are generally less activated than the phenoxy ring and would likely react under harsher conditions, with substitution patterns depending on the specific reaction.
Controlling the selectivity to modify only one of the three rings would be a significant synthetic challenge, likely requiring multi-step procedures involving protecting groups or the use of pre-functionalized starting materials. The functionalization of free phenols can be complex, as the hydroxyl group can direct reactions to the ortho and para positions and can also be sensitive to oxidizing agents often used in C-H functionalization reactions. nih.gov
| Reaction Type | Reagent | Major Predicted Product(s) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 2-(4-Nitrophenoxy)-1,1-diphenylethanol and 2-(2-Nitrophenoxy)-1,1-diphenylethanol |
| Bromination | Br₂ / FeBr₃ | 2-(4-Bromophenoxy)-1,1-diphenylethanol and 2-(2-Bromophenoxy)-1,1-diphenylethanol |
| Friedel-Crafts Acylation | Acetyl Chloride / AlCl₃ | 2-(4-Acetylphenoxy)-1,1-diphenylethanol |
Isomeric and Stereoisomeric Investigations
A key structural aspect of this compound is its lack of chirality at the C-1 position. Because the C-1 carbon is bonded to two identical phenyl groups, it is not a stereocenter. Consequently, the molecule is achiral and does not exist as enantiomers or diastereomers, unless substitutions on the phenyl rings create chirality elsewhere in the molecule.
This is in stark contrast to its important analog, 2-phenoxy-1-phenylethanol, which possesses a chiral center at C-1 and exists as a pair of enantiomers, (R)- and (S)-2-phenoxy-1-phenylethanol. nih.gov Even the simpler analog, 2-phenoxyethanol (B1175444), has been studied in terms of its stereochemistry, where isotopic labeling reveals the pro-S hydrogen is involved in a 1,2-shift during certain enzymatic degradation pathways. d-nb.info The study of these chiral analogs highlights the structural simplicity of the achiral 1,1-diphenyl derivative.
Positional isomers of this compound are conceivable, such as 1-phenoxy-1,1-diphenylethanol, though their synthesis and properties are not documented in the reviewed literature.
Design and Synthesis of Related Phenoxy-Ethanol Structures
By analogy, a logical approach to this compound would involve the addition of a phenyl nucleophile to a suitable ketone precursor.
Plausible Synthetic Route:
Synthesis of the Ketone Precursor: The intermediate ketone, 2-phenoxyacetophenone (B1211918), can be synthesized via the reaction of phenol (B47542) with 2-bromoacetophenone (B140003) in the presence of a base.
Grignard Reaction: 2-phenoxyacetophenone can then be treated with a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr). This organometallic compound will attack the electrophilic carbonyl carbon, and subsequent aqueous workup will yield the target tertiary alcohol, this compound.
| Step | Reactants | Product | Reaction Type |
|---|---|---|---|
| 1 | Phenol + 2-Bromoacetophenone | 2-Phenoxyacetophenone | Williamson Ether Synthesis |
| 2 | 2-Phenoxyacetophenone + Phenylmagnesium Bromide | This compound | Grignard Reaction |
The broader family of phenoxy-ethanol structures is often synthesized by reacting a phenol with ethylene (B1197577) oxide or ethylene carbonate. unibo.itgoogle.com These methods provide straightforward access to various 2-phenoxyethanol derivatives, which serve as important intermediates in the fragrance, cosmetic, and pharmaceutical industries. unibo.itnbinno.com
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The future development of synthetic methodologies for 2-Phenoxy-1,1-diphenylethanol is geared towards enhancing sustainability, reducing waste, and improving efficiency. Current routes often rely on multi-step processes that may involve hazardous reagents. Future research will likely focus on greener alternatives.
Key areas for exploration include:
Biocatalytic Synthesis: The use of engineered enzymes or whole-cell systems presents a promising avenue for the stereoselective synthesis of this compound and its derivatives. Research into microbes capable of producing aromatic alcohols could be extended to more complex structures. polito.it
Catalytic C-H Activation/Oxygenation: A highly ambitious but impactful goal would be the direct synthesis from 1,1-diphenylethane (B1196317) through selective C-H activation and subsequent phenoxylation. This would represent a significant step-economic improvement over traditional functional group interconversion strategies.
Green Carbonyl Routes: Inspired by sustainable methods for producing related compounds, future syntheses could employ renewable feedstocks. unibo.it For instance, developing a route that utilizes CO2 to create an epoxide or cyclic carbonate intermediate, followed by a reaction with a phenolate (B1203915) nucleophile, would align with the principles of a circular economy. unibo.it
Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball milling, could offer a more sustainable alternative to conventional solution-based syntheses, reducing solvent waste and potentially improving reaction kinetics. nih.gov
Table 1: Comparison of Synthetic Approaches for this compound
| Feature | Conventional Route (e.g., Grignard/Reduction) | Future Sustainable Route |
| Starting Materials | Benzophenone (B1666685), Phenoxyacetyl chloride | 1,1-Diphenylethane, Phenol (B47542), CO2 |
| Key Transformation | Grignard reaction / Ketone reduction | C-H Activation / Biocatalysis |
| Solvent/Waste | High use of organic solvents, stoichiometric byproducts | Minimal solvent, reduced waste streams |
| Energy Input | Typically requires heating/cooling steps | Potentially lower energy (e.g., ambient temp biocatalysis) |
| Atom Economy | Moderate | Potentially High |
Exploration of New Reaction Types and Catalytic Transformations
Given that the related compound 2-phenoxy-1-phenylethanol (B2873073) is a key model for studying lignin (B12514952) depolymerization, a major avenue for future research on this compound is the exploration of its reactivity in advanced catalytic systems. nbinno.com The presence of a second phenyl group at the Cα position is expected to significantly influence steric accessibility and electronic properties, making such studies crucial for developing more sophisticated catalysts.
Future research should target:
Advanced Oxidative Cleavage: While palladium-based catalysts have been used for cleaving the C-O and C-C bonds in similar models, future work could explore more abundant and less expensive transition metals (e.g., copper, nickel, iron) or even metal-free systems like Frustrated Lewis Pairs (FLPs) for selective bond scission. nbinno.comresearchgate.netd-nb.info
Photocatalysis and Electrocatalysis: These techniques offer green alternatives to thermally driven processes. researchgate.net Designing photocatalysts, such as those based on metal-organic frameworks (MOFs) or quantum dots, that can efficiently absorb light and mediate the selective cleavage or functionalization of the sterically hindered this compound is a key challenge. rsc.orgresearchgate.net Electrocatalytic methods could provide precise control over redox potentials to target specific bonds within the molecule. researchgate.net
Hydrogenolysis and Transfer Hydrogenation: Investigating the hydrogenolysis of the C-O bond using novel heterogeneous catalysts can provide insights into producing valuable aromatic feedstocks. researchgate.net Exploring transfer hydrogenation reactions using green hydrogen donors (e.g., formic acid, glycerol) would enhance the sustainability of this process.
Table 2: Potential Catalytic Transformations of this compound
| Reaction Type | Catalyst System | Potential Products | Research Goal |
| Selective C-O Cleavage | Photocatalyst (e.g., MOF-based) | Phenol, 1,1-Diphenylethanone | Lignin valorization model, green chemistry |
| C-C Bond Cleavage | Bimetallic Nanoparticles | Benzoic acid derivatives, Phenol | Access to different platform chemicals |
| Dehydrative Functionalization | Lewis or Brønsted Acids | 1-Phenoxy-2,2-diphenylethene | Synthesis of functionalized alkenes |
| Metal-Free C-H Activation | Frustrated Lewis Pairs | Functionalized aromatics | Avoidance of precious metal catalysts |
Advanced Mechanistic Insights through In Situ Spectroscopy
A deep understanding of reaction mechanisms is fundamental to designing better catalysts and optimizing reaction conditions. For a molecule as complex as this compound, where multiple reaction pathways are possible, advanced analytical techniques are indispensable. Future research will require moving beyond traditional end-point analysis to real-time monitoring.
Promising avenues include:
In Situ Infrared (IR) and Raman Spectroscopy: Techniques like Attenuated Total Reflectance-IR (ATR-IR) can monitor the concentration of reactants, intermediates, and products in real time. researchgate.net In situ Raman spectroscopy can provide complementary information, especially for tracking changes in the catalyst structure during the reaction.
X-ray Absorption Spectroscopy (XAS): When using metal-based catalysts, synchrotron-based techniques like XAS can provide invaluable data on the oxidation state and coordination environment of the catalytic center as it interacts with the substrate.
Kinetic Isotope Effect (KIE) Studies: Using deuterated analogues of this compound to perform KIE studies can help elucidate rate-determining steps and clarify bond-breaking sequences in catalytic cycles.
Integration into Multi-Step Organic Synthesis Strategies
The unique structural motif of this compound—a sterically hindered tertiary alcohol with a phenoxy leaving group—makes it a potentially valuable intermediate in complex molecule synthesis. udel.edu Future research should aim to harness its reactivity as a versatile building block.
Potential strategies for integration include:
Precursor to Stable Carbocations: The tertiary benzylic alcohol can be readily converted into a stabilized carbocation. This intermediate could be trapped by a wide range of nucleophiles in Friedel-Crafts-type reactions to construct complex molecular architectures.
Use in Cascade Reactions: Designing cascade reactions where an initial transformation at the alcohol or ether linkage triggers a subsequent series of bond-forming events could provide rapid access to polycyclic or other complex structures.
Scaffold for Medicinal Chemistry: The 1,1-diphenylethanol (B1581894) core is present in some biologically active molecules. Using this compound as a starting point, the phenoxy group could be substituted with various nitrogen- or sulfur-containing nucleophiles to generate libraries of compounds for pharmacological screening.
Application in Emerging Chemical Technologies
The unique properties of this compound make it a candidate for exploration within several emerging technological fields.
Flow Chemistry: The catalytic transformations discussed previously could be translated into continuous-flow systems. umontreal.caflinders.edu.au Flow chemistry would offer superior control over reaction parameters (temperature, pressure, residence time), enhance safety for highly exothermic or fast reactions, and facilitate scalable production. iupac.org
Advanced Polymer Synthesis: The molecule could serve as a functional monomer or chain-transfer agent in polymerization reactions. The bulky 1,1-diphenyl group would be expected to impart specific properties, such as increased thermal stability, rigidity, and a high refractive index, to the resulting polymers.
Molecular Materials: The rigid, well-defined structure of this compound could be exploited in materials science. For example, it could be a building block for creating porous materials like Metal-Organic Frameworks (MOFs) or covalent organic frameworks (COFs), where the bulky nature of the ligand could be used to tune pore size and functionality. iupac.org It could also be investigated for applications in organic electronics or as a component in self-healing materials. d-nb.info
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Phenoxy-1,1-diphenylethanol?
- Methodological Answer : A widely used approach involves Grignard reagent reactions. For example, phenyl magnesium chloride (Grignard reagent) can react with ethanoyl chloride in anhydrous conditions. Excess Grignard reagent is required to substitute two alkyl groups onto the carbonyl carbon, forming the tertiary alcohol structure. Subsequent introduction of the phenoxy group may involve nucleophilic substitution or etherification steps. Purification typically employs recrystallization or column chromatography .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the presence of phenyl, phenoxy, and hydroxyl groups.
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to verify the molecular ion peak (theoretical mass: 214.264 g/mol for CHO) .
- FT-IR : Identification of hydroxyl (O–H stretch ~3200–3600 cm) and ether (C–O–C ~1200 cm) functional groups.
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Use personal protective equipment (gloves, goggles) in a fume hood. Avoid inhalation or skin contact. Storage should be in a cool, dry place away from oxidizing agents. Refer to safety data sheets (SDS) for spill management and first-aid measures, as outlined for structurally similar compounds like 2-Phénoxyéthanol .
Advanced Research Questions
Q. How can the crystal structure of this compound be determined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is optimal. Use SHELXL for refinement, leveraging its robustness in small-molecule crystallography. Key steps include:
- Crystal mounting on a diffractometer.
- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.
- Structure solution via direct methods and refinement with SHELXL, accounting for disorder in phenyl/phenoxy groups if present .
Q. How can structural modifications of this compound enhance enantioselectivity in catalytic applications?
- Methodological Answer : Introduce chiral auxiliaries or modify substituents on the phenyl rings. For example, enantiopure derivatives (e.g., 2-amino-2-aryl-1,1-diphenylethanols) can be synthesized via Jacobsen epoxidation of diphenylethylenes. Screening ligand libraries with varying steric/electronic profiles optimizes enantiomeric excess (ee) in reactions like asymmetric alkylzinc additions to aldehydes .
Q. How to resolve contradictions in reported reaction yields for this compound synthesis?
- Methodological Answer : Cross-validate protocols by:
- Standardizing Grignard reagent preparation (e.g., titration to confirm concentration).
- Controlling reaction temperature and moisture levels.
- Comparing purification methods (e.g., distillation vs. chromatography). Discrepancies may arise from side reactions (e.g., over-alkylation) or incomplete quenching .
Q. What role does the diphenylethanol moiety play in asymmetric catalysis?
- Methodological Answer : The rigid 1,1-diphenylethanol scaffold provides a chiral environment for substrate binding. The hydroxyl group coordinates to metal centers (e.g., Zn), while phenyl groups induce steric hindrance, directing reagent approach. Modifications to the phenoxy substituent can fine-tune π-π interactions and hydrogen bonding, critical for enantioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
